molecular formula C17H15N3O4 B5693168 5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

Cat. No. B5693168
M. Wt: 325.32 g/mol
InChI Key: MMCALRUZIBDFEF-UHFFFAOYSA-N
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Description

5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is a chemical compound that has been widely studied in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole is not fully understood, but it is believed to involve the inhibition of specific enzymes and signaling pathways in cells. In cancer cells, it has been shown to induce apoptosis (programmed cell death) by activating certain signaling pathways. In inflammatory cells, it has been shown to reduce the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that 5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has various biochemical and physiological effects depending on the cell type and concentration used. In cancer cells, it has been shown to inhibit cell proliferation and induce apoptosis. In inflammatory cells, it has been shown to reduce the production of inflammatory cytokines. In neuronal cells, it has been shown to improve cognitive function and protect against neurodegeneration.

Advantages and Limitations for Lab Experiments

The advantages of using 5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole in lab experiments include its high potency and specificity for certain enzymes and signaling pathways, as well as its ability to induce apoptosis in cancer cells. However, its limitations include its potential toxicity and off-target effects, as well as the need for further optimization of its synthesis method.

Future Directions

There are several future directions for the study of 5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole. One direction is to further investigate its potential applications in medicine, agriculture, and material science. Another direction is to optimize its synthesis method to improve the yield and purity of the compound. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Finally, the development of novel derivatives and analogs of 5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole may lead to the discovery of more potent and specific compounds with unique properties.

Synthesis Methods

The synthesis of 5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole involves the reaction of 3-nitrobenzyl chloride with 2,3-dimethylphenol in the presence of a base such as potassium carbonate. The resulting intermediate is then reacted with cyanogen azide to form the final product. The synthesis method has been optimized to improve the yield and purity of the compound.

Scientific Research Applications

5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields such as medicine, agriculture, and material science. In medicine, it has shown promising results as an anti-inflammatory and anti-cancer agent. In agriculture, it has been tested as a pesticide and herbicide. In material science, it has been used as a building block for the synthesis of novel materials with unique properties.

properties

IUPAC Name

5-[(2,3-dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O4/c1-11-5-3-8-15(12(11)2)23-10-16-18-17(19-24-16)13-6-4-7-14(9-13)20(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMCALRUZIBDFEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC2=NC(=NO2)C3=CC(=CC=C3)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[(2,3-Dimethylphenoxy)methyl]-3-(3-nitrophenyl)-1,2,4-oxadiazole

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